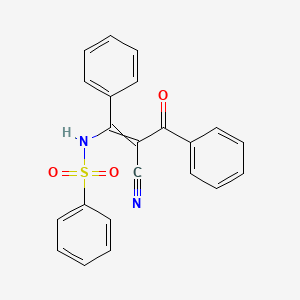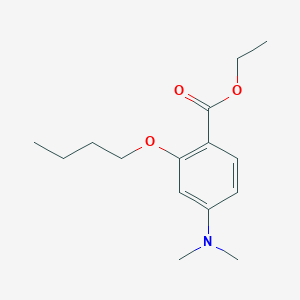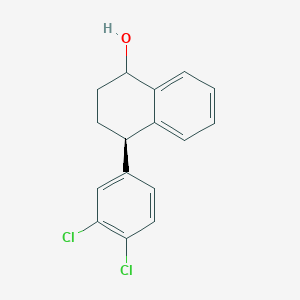
1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- is a complex organic compound characterized by its unique structure, which includes a naphthalenol core and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound followed by a substitution reaction to introduce the dichlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenol, 2-[(3,4-dichlorophenyl)methyl]-
- 1-Naphthalenol, 4-(2,3-dichlorophenyl)-1,2,3,4-tetrahydro-
Uniqueness
1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- is unique due to its specific stereochemistry and the presence of the dichlorophenyl group at the 4-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
265126-78-1 |
|---|---|
Molecular Formula |
C16H14Cl2O |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
(4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16?/m1/s1 |
InChI Key |
GZQAUCBRPSENQB-ZVDHGWRTSA-N |
Isomeric SMILES |
C1CC(C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
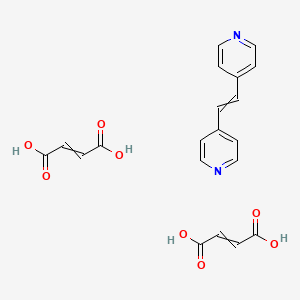
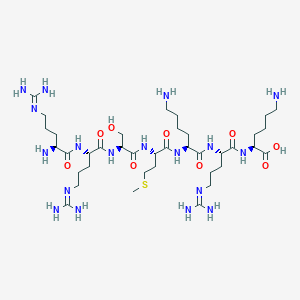
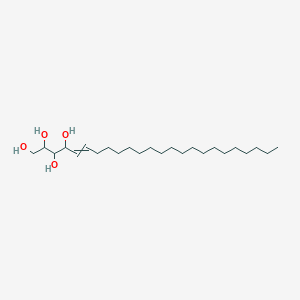
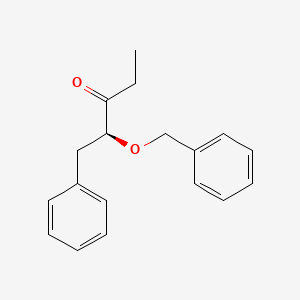
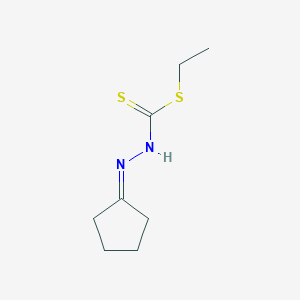
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)

![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
